Triphenyltin hydroxide

Overview

Description

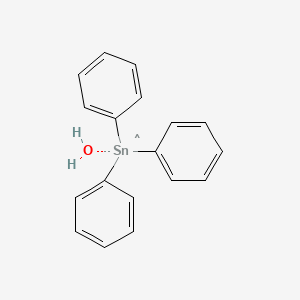

Triphenyltin hydroxide is an organotin compound with the chemical formula Sn(C₆H₅)₃OH. It is widely used as a fungicide for crops such as potatoes, sugar beets, and pecans . This compound was first registered for use as a pesticide in the United States in 1971 .

Mechanism of Action

Triphenyltin hydroxide, also known as Fentin, is an organotin compound with the formula Sn(C6H5)3OH . It has been widely used as a fungicide for crops such as potatoes, sugar beets, and pecans .

Target of Action

This compound primarily targets fungi, acting as a non-systemic foliar fungicide . It also exhibits anti-feeding properties for some surface-feeding insects, such as the Colorado potato beetle .

Mode of Action

It is known to inhibit oxidative phosphorylation (respiration) and fungal growth . It is a Fungicide Resistance Action Committee (FRAC) code 30 fungicide which inhibits adenosine triphosphate (ATP) synthase, preventing the production of ATP by cell mitochondria .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It also alters steroid hormone biosynthesis and retinol metabolism, which might affect both reproduction and lipogenesis functions .

Pharmacokinetics

It is known that the compound has low solubility in water and binds strongly to soil .

Result of Action

The result of this compound’s action is the control of fungal diseases on crops. It can also cause oxidative damage in non-target organisms, affecting their metabolism, immune system, and reproductive system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its low solubility in water and strong binding to soil can affect its distribution in the environment . Additionally, it is semi-volatile from dry surfaces but non-volatile from water .

Biochemical Analysis

Biochemical Properties

Triphenyltin hydroxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of the H⁺-ATPase enzyme, which is crucial for proton conduction in cells . This inhibition affects the proton gradient across membranes, disrupting cellular energy production. Additionally, this compound can bind to sulfhydryl groups in proteins, leading to enzyme inactivation and altered protein function .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This compound also affects cell signaling pathways, leading to altered gene expression and disrupted cellular metabolism. In particular, this compound has been found to interfere with the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor (PPARγ) pathways, impacting cell differentiation and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the H⁺-ATPase enzyme, disrupting proton conduction and cellular energy production . Additionally, it interacts with sulfhydryl groups in proteins, leading to enzyme inactivation and altered protein function . This compound also affects gene expression by interfering with nuclear receptors such as RXR and PPARγ, which play key roles in regulating cellular differentiation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental conditions, such as exposure to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage, leading to chronic toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild oxidative stress and enzyme inhibition, while higher doses can lead to severe toxicity and adverse effects . In animal studies, high doses of this compound have been associated with neurotoxicity, immunotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses causing significant changes in cellular and physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can induce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . Additionally, this compound affects the metabolism of lipids and steroids by interfering with the RXR and PPARγ pathways . These interactions can lead to altered metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via endocytosis . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects . The distribution of this compound within tissues can vary depending on the route of exposure and the dose administered.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to the mitochondria, where it disrupts energy production by inhibiting the H⁺-ATPase enzyme . Additionally, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Triphenyltin hydroxide can be synthesized through various methods. One common synthetic route involves the reaction of triphenyltin chloride with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:

(C6H5)3SnCl+NaOH→(C6H5)3SnOH+NaCl

In industrial production, this compound is often prepared by reacting triphenyltin chloride with an aqueous solution of sodium hydroxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Triphenyltin hydroxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form triphenyltin oxide.

Reduction: It can be reduced to triphenyltin hydride.

Substitution: It can undergo substitution reactions with various reagents to form different organotin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions include triphenyltin oxide, triphenyltin hydride, and triphenyltin halides .

Scientific Research Applications

Triphenyltin hydroxide has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis to generate radicals or cleave carbon-oxygen bonds.

Biology: It is studied for its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential antitumor activity.

Industry: It is used as a fungicide in agriculture to protect crops from fungal infections.

Comparison with Similar Compounds

Triphenyltin hydroxide is part of a broader class of triphenyltin compounds, which include:

Triphenyltin hydride: Used in radical reactions and reductions.

Triphenyltin chloride: Used as a precursor in the synthesis of other organotin compounds.

Triphenyltin acetate: Used in organic synthesis and as a fungicide.

Compared to these compounds, this compound is unique due to its specific use as a fungicide and its distinct chemical properties, such as its ability to form polymers with bridging hydroxide groups .

Biological Activity

Triphenyltin hydroxide (TPTH) is an organotin compound extensively used as a pesticide and biocide. Its biological activity encompasses a range of toxicological effects on various organisms, including humans. This article delves into the cytotoxic, antibacterial, and developmental effects of TPTH, supported by case studies and research findings.

1. Cytotoxic Mechanism

In Vitro Studies

A pivotal study evaluated the cytotoxic effects of TPTH on HeLa cells, revealing a half-maximal inhibitory concentration (IC50) of 0.25 μM. The compound induced mitotic arrest and caused significant depolymerization of microtubules, leading to spindle abnormalities reminiscent of colchicine-type mitosis. Immunofluorescence microscopy confirmed these findings, demonstrating that TPTH binds with high affinity to tubulin, inhibiting microtubule assembly in vitro . The molecular docking studies indicated that TPTH may share a binding site with colchicine on tubulin, suggesting a similar mechanism of action .

Table 1: Cytotoxicity Data for TPTH

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.25 | Microtubule depolymerization |

| B. subtilis | N/A | Antibacterial activity |

| E. coli | N/A | Antibacterial activity |

2. Antibacterial Activity

TPTH exhibits notable antibacterial properties against various bacterial strains, including Bacillus subtilis and Escherichia coli. However, the mechanism does not involve FtsZ, the bacterial homolog of tubulin; instead, it appears to interact with bacterial DNA . This dual action—cytotoxicity in mammalian cells and antibacterial activity—highlights TPTH's potential as a broad-spectrum antimicrobial agent.

3. Developmental Toxicity

Research has shown that TPTH can cause developmental toxicity in animal models. In a study involving mice, TPTH exposure resulted in dose-dependent fetal skeletal variations and malformations such as poorly ossified skull bones and misshapen vertebrae . These findings underscore the compound's potential teratogenic effects.

4. Environmental Impact

TPTH is recognized for its environmental persistence and toxicity to aquatic organisms. A study assessed its acute toxicity to three cladoceran species: Daphnia pulex, Daphnia magna, and Ceriodaphnia dubia. Results indicated significant mortality rates at low concentrations, establishing TPTH as a hazardous substance in aquatic ecosystems .

Table 2: Acute Toxicity Data for TPTH in Aquatic Species

| Species | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Daphnia pulex | 0.00095 | 48 hours |

| Daphnia magna | 0.00095 | 48 hours |

| Ceriodaphnia dubia | N/A | N/A |

5. Regulatory Considerations

The Environmental Protection Agency (EPA) has conducted extensive reviews of TPTH due to its potential health risks. The agency's risk assessment highlighted concerns regarding occupational exposure during mixing and application processes, noting that even with protective measures, certain scenarios presented significant risk levels .

Properties

InChI |

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHFWOJROOQKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021409 | |

| Record name | Triphenyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide., Dry Powder, White odorless solid; [HSDB] Off-white powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannane, hydroxytriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

400 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide)., Slightly sol in toluene and alcohol, In water, 1.2 ppm @ 20 °C., Solubility in water, g/100ml: 0.0001 (very poor) | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.54 g/cu cm @ 20 °C, 1.54 g/cm³ | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.5e-07 mmHg at 122 °F (NTP, 1992), 0.00000035 [mmHg], 3.53X10-7 mm Hg at 25 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To evaluate the functional significance of triphenyltin hydroxide-induced lymphopenia and lymphocyte depletion in thymus-dependent areas of spleen and lymph nodes, various immune function studies were carried out after 3 or 4 wk of triphenyltin hydroxide exposure. Weaned male rats were fed a diet containing 25 mg triphenyltin hydroxide/kg, a concentration that did not influence food intake and weight gain. As parameters of the cell-mediated immunity in two experiments, the delayed-type hypersensitivity reactions to ovalbumin and tuberculin were significantly suppressed. No effect was observed on allograft rejection, splenic clearance of Listeria monocytogenes at days 5 and 6 after infection and responsiveness of thymocytes to different T-cell mitogens. The response of splenic lymphocytes to the T-cell mitogen phytohemagglutinin was significantly suppressed ... Regarding the humoral immunity, no effect was observed on serum IgM and IgG levels, on the thymus-independent IgM response to Escherichia coli lipopolysaccharide, and on the primary and secondary IgM and IgG response to the thymus-dependent antigen tetanus toxoid. No effect was found on phagocytic and killing capacity of macrophages as demonstrated by unaltered splenic clearance of Listeria monocytogenes at days 1 and 2 after infection. Slightly enhanced mortality of triphenyltin hydroxide-treated animals was observed in a Listeria monocytogenes mortality assay. Triphenyltin hydroxide did not increase the susceptibility of rats to endotoxin lipopolysaccharide. In the rat, triphenyltin hydroxide exposure suppressed the cell-mediated immunity without compromising the humoral immunity and the mononuclear phagocyte system., The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, White solid | |

CAS No. |

76-87-9 | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fentin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, hydroxytriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

244 to 248 °F (NTP, 1992), 119 °C, 118 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.